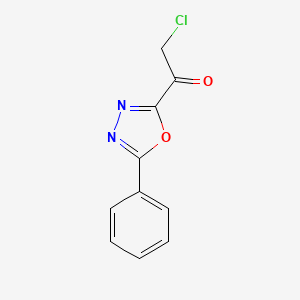

2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone

Description

Heterocyclic Chemistry Fundamentals

Heterocyclic chemistry, a cornerstone of organic synthesis, focuses on compounds containing cyclic structures with at least one non-carbon atom (heteroatom) in the ring. These systems are pivotal in natural products, pharmaceuticals, and materials science due to their unique electronic and steric properties. Key classes include saturated (e.g., tetrahydrofuran) and unsaturated (e.g., pyridine) systems, with the latter dominating therapeutic applications due to aromatic stability.

Table 1: Common Heterocyclic Systems and Applications

| Heterocycle | Heteroatoms | Applications | Example Natural Product |

|---|---|---|---|

| Pyridine | N | Pharmaceuticals, agrochemicals | Nicotinic acid |

| Furan | O | Natural dyes, antibiotics | Furanocoumarins |

| 1,3,4-Oxadiazole | N, O | Anticancer, antimicrobial agents | Synthetic drugs |

The 1,3,4-oxadiazole scaffold, a five-membered aromatic ring with nitrogen and oxygen atoms, exhibits bioisosteric equivalence to carbonyl groups, enhancing metabolic stability in drug design. Its planar structure facilitates hydrogen bonding with biological targets, underpinning its efficacy in enzyme inhibition.

1,3,4-Oxadiazole Derivatives in Contemporary Research

1,3,4-Oxadiazole derivatives have emerged as versatile pharmacophores in medicinal chemistry, demonstrating broad-spectrum biological activities:

Anticancer Activity

Derivatives with aryl/heteroaryl substituents inhibit histone deacetylases (HDACs) and tubulin polymerization, inducing apoptosis in cancer cells. For example, 5-phenyl-1,3,4-oxadiazole analogs show IC50 values of 1.82–5.55 µM against breast, lung, and colon cancer cell lines.

Antimicrobial Profiles

2,5-Disubstituted oxadiazoles exhibit potent activity against Staphylococcus aureus (MIC: 0.25–1 µg/mL) and Escherichia coli. The oxadiazole core enhances membrane permeability and disrupts bacterial metabolic pathways.

Synthetic Versatility

Key methods include:

Historical Development of 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone Studies

The synthesis of 2-chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone (CAS: Not explicitly listed in provided sources) aligns with established oxadiazole methodologies. While direct historical data on this compound is limited in the provided materials, analogous compounds suggest the following developmental trajectory:

Key Synthetic Routes

- Stepwise Cyclization :

- One-Pot Synthesis :

Table 2: Comparative Synthesis Methods for Oxadiazole Derivatives

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclodehydration | POCl3, reflux | 70–85 | |

| Oxidative Cyclization | I2, K2CO3, dioxane | 60–75 | |

| Cross-Coupling | Pd(OAc)2, toluene, O2 | 50–65 |

Research Significance and Knowledge Gaps

Therapeutic Potential

The chloroethyl ketone moiety in 2-chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone may enhance electrophilic reactivity, enabling covalent inhibition of cysteine-rich enzymes (e.g., proteases, kinases). However, structural analogs (e.g., 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole) show limited mutagenicity but require further toxicological profiling.

Unanswered Questions

- Structure-Activity Relationships (SAR) :

- Impact of substituents on the oxadiazole ring (e.g., halogens, alkyl groups) on bioactivity.

- Role of the chloroethyl group in modulating pharmacokinetics.

- Mechanistic Insights :

- Binding modes with HDACs, tubulin, or bacterial targets.

- Metabolic stability and clearance pathways.

Future Directions

- Computational Design : Molecular docking studies to predict enzyme interactions.

- In Vivo Testing : Efficacy in murine cancer models and toxicity screens.

Properties

IUPAC Name |

2-chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-6-8(14)10-13-12-9(15-10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWRJPFRLRJQNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroacetyl chloride with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the β-position undergoes nucleophilic substitution under controlled conditions:

Example reaction :

Mechanism:

-

The reaction proceeds via an pathway due to the electrophilic nature of the β-chloroethyl group .

-

Steric hindrance from the oxadiazole ring influences reaction rates .

Oxadiazole Ring Participation

The 1,3,4-oxadiazole moiety participates in:

Ring-Opening Reactions

Under basic conditions (e.g., NaOH/H₂O):

Cycloaddition Reactions

The oxadiazole ring acts as a dienophile in Diels-Alder reactions:

Ketone Group Reactivity

The ethanone carbonyl participates in condensation reactions:

Schiff base formation :

Grignard additions :

-

Demonstrated in analogues for alcohol derivative synthesis.

Catalytic Transformations

| Reaction Type | Catalyst | Application |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Arylation at chloro position |

| Acid-mediated cyclization | H₂SO₄ | Benzoxazole synthesis |

| Reductive amination | NaBH₄ | Secondary amine production |

Stability and Side Reactions

-

Thermal decomposition : Occurs >150°C, producing phenyl isocyanate and chloroacetone byproducts .

-

Hydrolytic sensitivity : The oxadiazole ring degrades in strong acidic/basic media (pH <2 or >12).

This compound's dual reactivity (chloroethyl + oxadiazole groups) makes it valuable for synthesizing heterocyclic libraries. Recent studies highlight its use in developing anticancer agents and calcium channel blockers , with substitution patterns critically influencing bioactivity.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone demonstrates activity against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria, suggesting potential for development as a new class of antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. A notable case study involved its application in targeting breast cancer cells, where it showed promising results in reducing cell viability and promoting cell death .

Photoluminescent Materials

The incorporation of 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone into polymer matrices has been explored for the development of photoluminescent materials. Its ability to emit light when excited makes it suitable for applications in optoelectronic devices. Researchers have synthesized composite materials that leverage this property for use in light-emitting diodes (LEDs) and display technologies .

Pesticidal Applications

The compound has shown potential as a pesticide due to its bioactivity against specific pests. Field studies have demonstrated its effectiveness in controlling aphid populations on crops without significant toxicity to beneficial insects. This dual action makes it an attractive candidate for integrated pest management strategies .

Summary of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agent | Effective against resistant bacteria and cancer cells |

| Materials Science | Component in photoluminescent materials | Suitable for LEDs and display technologies |

| Agricultural Chemistry | Pesticide | Effective against pests with low toxicity to beneficial insects |

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

- Dual Oxadiazole Systems : The compound with dual oxadiazole rings (CAS 721891-84-5) has a higher molecular weight (398.80 g/mol) and topological polar surface area (120 Ų), which may reduce solubility but improve target binding specificity .

- Amino/Morpholine Substitutions: Compound 1l (from ) replaces the chloro group with a morpholine-4-yl moiety, altering hydrogen-bonding capacity and solubility.

Pharmacological Activities

Antioxidant Activity

Anti-Inflammatory Activity

- Analog: 1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone (4a, ) Activity: 63.35% inhibition in carrageenan-induced edema (vs. 68.94% for diclofenac). Structural Insight: The thioacetamide linker between oxadiazole and benzimidazole likely modulates COX-2 inhibition.

Anticancer Activity

- Analog: 1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone (1l, ) Activity: Inhibited CA-IX (carbonic anhydrase IX) with IC₅₀ = 0.89 μM and showed cytotoxicity against ID8 ovarian cancer cells (IC₅₀ = 2.1 μM). Comparison: The morpholine group in 1l may enhance CA-IX binding compared to the chloro group in the target compound.

Physical and Chemical Properties

Notes:

- The trifluoro analog’s higher LogP (3.5) suggests greater lipophilicity, favoring blood-brain barrier penetration.

- The dual oxadiazole derivative’s high rotatable bond count (6) may reduce conformational stability .

Biological Activity

2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone is a compound belonging to the oxadiazole class, characterized by its unique structure which includes a chloroacetyl group. This compound's molecular formula is and it has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Weight : 222.63 g/mol

- CAS Number : 926259-29-2

- Molecular Structure :

Synthesis

The synthesis of 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone typically involves the cyclization of appropriate precursors. A common method is the reaction of 2-chloroacetyl chloride with 5-phenyl-1,3,4-oxadiazole in the presence of a base such as triethylamine in dichloromethane at room temperature .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone have shown activity against various bacteria and fungi. In one study, oxadiazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone has been explored through various in vitro studies. The compound has been reported to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analyses revealed that these compounds can activate apoptotic pathways by increasing p53 expression and caspase cleavage .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Chloro... | MCF7 | 0.65 | Apoptosis via p53 activation |

| 2-Chloro... | HeLa | 2.41 | Caspase activation |

| Similar Derivative | U937 | <0.02 | Induction of apoptosis |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence regarding the anti-inflammatory properties of oxadiazole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer efficacy. The study highlighted that certain modifications in the chemical structure significantly enhanced biological activity against specific cancer cell lines. For instance, derivatives with additional halogen substitutions exhibited improved potency compared to their non-substituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.